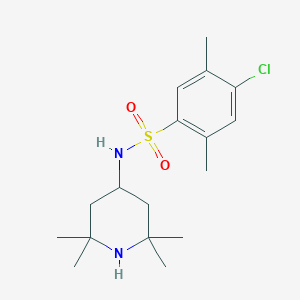![molecular formula C22H30N2O4S2 B245711 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B245711.png)
1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly referred to as BTP-2 and is widely used in scientific research as a potent and selective inhibitor of inositol trisphosphate receptors (IP3Rs). IP3Rs are intracellular calcium channels that play a critical role in various physiological processes such as cell signaling, muscle contraction, and neurotransmitter release.
Mechanism of Action
BTP-2 acts as a competitive inhibitor of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine by binding to the IP3-binding site on the receptor. This prevents the binding of IP3, which is the natural ligand of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine, and thus inhibits the release of calcium ions from the endoplasmic reticulum. This leads to a decrease in intracellular calcium concentration, which affects various physiological processes such as muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
BTP-2 has been shown to have several biochemical and physiological effects. It inhibits the release of calcium ions from the endoplasmic reticulum, which affects various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. BTP-2 has also been shown to block the growth and proliferation of cancer cells that rely on 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine for survival. Moreover, BTP-2 has been shown to regulate the autophagy process, which is critical for maintaining cellular homeostasis.
Advantages and Limitations for Lab Experiments
BTP-2 has several advantages for lab experiments. It is a potent and selective inhibitor of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine, which makes it a valuable tool for studying the role of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine in various physiological processes. Moreover, BTP-2 has been shown to be effective in blocking the growth and proliferation of cancer cells that rely on 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine for survival. However, BTP-2 has some limitations for lab experiments. It is relatively expensive compared to other inhibitors of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine, and its synthesis can be challenging. Moreover, BTP-2 has some off-target effects, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the study of BTP-2. One direction is to investigate the effects of BTP-2 on the regulation of autophagy in various cell types. Another direction is to develop more potent and selective inhibitors of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine that can overcome the limitations of BTP-2. Moreover, the role of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine in various pathological conditions such as neurodegenerative diseases and cancer needs to be further investigated using BTP-2 and other inhibitors of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine. Overall, BTP-2 is a valuable tool for studying the role of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine in various physiological processes and has the potential to lead to new insights into the regulation of intracellular calcium signaling.
Synthesis Methods
The synthesis of BTP-2 involves the reaction of piperazine with two equivalents of 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chlorine atoms by the piperazine nitrogen atoms, resulting in the formation of BTP-2. The yield of BTP-2 can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
BTP-2 is a valuable tool for studying the role of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine in various physiological processes. It has been used in numerous studies to investigate the effects of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine on calcium signaling, synaptic transmission, and muscle contraction. BTP-2 has also been shown to be effective in blocking the growth and proliferation of cancer cells that rely on 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine for survival. Moreover, BTP-2 has been used to study the effects of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine on the regulation of autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis.
properties
Molecular Formula |
C22H30N2O4S2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1,4-bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C22H30N2O4S2/c1-15-11-19(5)21(13-17(15)3)29(25,26)23-7-9-24(10-8-23)30(27,28)22-14-18(4)16(2)12-20(22)6/h11-14H,7-10H2,1-6H3 |
InChI Key |
IAUGDQYIDUAIFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)

![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)


![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)
![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)


![1-[(4-Butoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B245709.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245710.png)